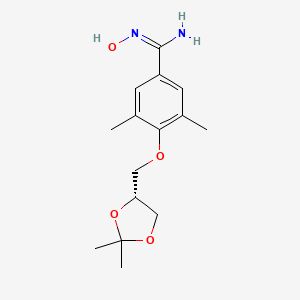
(R)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-N-hydroxy-3,5-dimethylbenzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,Z)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-N’-hydroxy-3,5-dimethyl-benzimidamide is a synthetic organic compound that belongs to the class of benzimidamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R,Z)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-N’-hydroxy-3,5-dimethyl-benzimidamide typically involves multiple steps:
Formation of the Benzimidamide Core: This can be achieved by reacting an appropriate diamine with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Dioxolane Group: The dioxolane moiety can be introduced via a nucleophilic substitution reaction, where a suitable dioxolane derivative reacts with the benzimidamide core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the benzimidamide core, potentially converting it to amines or other reduced forms.
Substitution: The dioxolane group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It may serve as a building block for the synthesis of advanced materials with unique properties.
Biology and Medicine
Drug Development: The benzimidamide core is known for its potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors.
Biological Probes: The compound could be used as a probe to study biological processes or as a tool in biochemical assays.
Industry
Polymer Synthesis: It might be used in the production of polymers with specific functionalities.
Mecanismo De Acción
The mechanism of action of (R,Z)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-N’-hydroxy-3,5-dimethyl-benzimidamide would depend on its specific interactions with molecular targets. Generally, benzimidamides can interact with enzymes, receptors, or nucleic acids, modulating their activity. The dioxolane and hydroxy groups may enhance binding affinity or specificity.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole Derivatives: Compounds like benzimidazole and its derivatives share a similar core structure and exhibit diverse biological activities.
Dioxolane-Containing Compounds: Other compounds with dioxolane groups, such as certain carbohydrates or synthetic analogs, may have similar chemical properties.
Uniqueness
(R,Z)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-N’-hydroxy-3,5-dimethyl-benzimidamide is unique due to the combination of its benzimidamide core, dioxolane group, and hydroxy functionality. This unique structure may confer specific biological activities or chemical reactivity not observed in other compounds.
Propiedades
Fórmula molecular |
C15H22N2O4 |
|---|---|
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
4-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]-N'-hydroxy-3,5-dimethylbenzenecarboximidamide |
InChI |
InChI=1S/C15H22N2O4/c1-9-5-11(14(16)17-18)6-10(2)13(9)19-7-12-8-20-15(3,4)21-12/h5-6,12,18H,7-8H2,1-4H3,(H2,16,17)/t12-/m1/s1 |
Clave InChI |
MMRYKVHWWGFOFW-GFCCVEGCSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1OC[C@@H]2COC(O2)(C)C)C)/C(=N\O)/N |
SMILES canónico |
CC1=CC(=CC(=C1OCC2COC(O2)(C)C)C)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


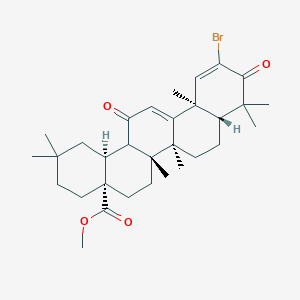
![[(2R,3R,10S,11R,12R,13R,17R)-2,3,11-trihydroxy-4,4,10,13-tetramethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B14084168.png)
![Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline](/img/structure/B14084169.png)
![4-(4-ethylphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084182.png)
![7-Methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084196.png)
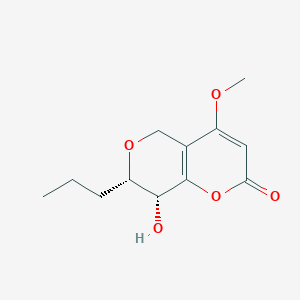

![[4-(2,2,2-Trifluoroethyl)phenyl]acetic acid](/img/structure/B14084208.png)

![1-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene](/img/structure/B14084214.png)
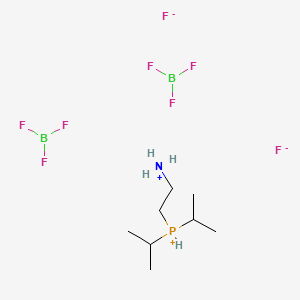

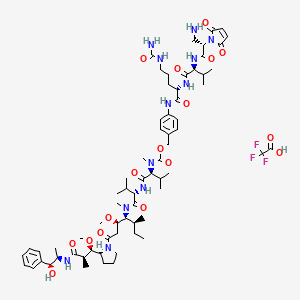
![2-((Bromodifluoromethyl)sulfonyl)benzo[d]thiazole](/img/structure/B14084229.png)
